molecular formula C8H8O4 B181199 3,4-Dihydroxy-5-methoxybenzaldehyde CAS No. 3934-87-0

3,4-Dihydroxy-5-methoxybenzaldehyde

Cat. No.: B181199
CAS No.: 3934-87-0
M. Wt: 168.15 g/mol
InChI Key: RRKMWVISRMWBAL-UHFFFAOYSA-N
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Description

. This compound is a derivative of vanillin and is characterized by the presence of hydroxyl and methoxy groups on the benzaldehyde ring. It is commonly used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Nucleophilic Substitution from 5-Bromovanillin

Base-Mediated Hydrolysis with Copper Catalysis

A widely reported method involves the hydrolysis of 5-bromovanillin (5-bromo-4-hydroxy-3-methoxybenzaldehyde) under strongly alkaline conditions. In a representative procedure, 5-bromovanillin (5.00 g, 0.0217 mol) was refluxed with sodium hydroxide (6.12 g, 0.153 mol) in aqueous solution for 18 hours in the presence of precipitated copper powder (60 mg) as a catalyst . The reaction proceeds via nucleophilic aromatic substitution, where hydroxide replaces the bromine atom at the 5-position. After workup with ethyl acetate and dichloromethane extraction, a 54.2% yield (2.71 g) of crude product was obtained .

Critical Parameters

  • Catalyst efficiency : Copper powder enhances reaction kinetics by facilitating electron transfer, though excessive amounts promote side reactions .

  • Temperature and time : Prolonged reflux (≥16 hours) is necessary for complete conversion, but may degrade the aldehyde group.

  • Purification challenges : Residual starting material and over-oxidation byproducts necessitate chromatographic separation or recrystallization from ethanol/water mixtures .

Iodination-Hydrolysis Strategy

Regioselective Iodination of Methoxybenzaldehydes

An alternative route involves iodination of 3,4,5-trimethoxybenzaldehyde followed by hydrolysis. Treatment of 3,4,5-trimethoxybenzaldehyde with N-iodosuccinimide (NIS, 2 eq) in acetonitrile under trifluoroacetic acid catalysis yields 2-iodo-3,4,5-trimethoxybenzaldehyde in 99% yield . Subsequent hydrolysis with aqueous NaOH at 80°C selectively removes the iodine and methoxy groups, producing this compound with 83% efficiency .

Mechanistic Considerations

Iodination occurs preferentially at the ortho position relative to the aldehyde due to directive effects. Hydrolysis proceeds through a benzyne intermediate, where methoxy groups at the 3- and 4-positions are more susceptible to nucleophilic attack than the 5-methoxy group .

Selective Demethylation of Protected Intermediates

Boron Trichloride-Mediated Demethylation

A high-yielding approach starts with 2,3,4-trimethoxybenzaldehyde. Treatment with boron trichloride (2 eq) in dichloromethane at −78°C selectively cleaves the 2- and 3-methoxy groups, preserving the 5-methoxy and aldehyde functionalities . This method achieved an 84% yield of this compound, with regioselectivity dictated by the electron-withdrawing aldehyde group .

Optimization Insights

  • Temperature control : Demethylation at subambient temperatures minimizes aldehyde oxidation.

  • Solvent effects : Dichloromethane’s low polarity stabilizes the intermediate oxonium ion, favoring selective methoxy cleavage .

Comparative Analysis of Synthesis Routes

Method Starting Material Yield Key Advantage Limitation
Bromovanillin hydrolysis5-Bromovanillin54.2%Simple setup; commercial availabilityLow purity without chromatography
Iodination-hydrolysis3,4,5-Trimethoxybenzaldehyde83%High regioselectivityRequires handling of iodine reagents
BCl₃ demethylation2,3,4-Trimethoxybenzaldehyde84%Excellent functional group toleranceCryogenic conditions

Challenges in Reaction Optimization

Aldehyde Group Stability

The aldehyde functionality is prone to oxidation under basic or high-temperature conditions. In the bromovanillin route, prolonged reflux in NaOH promotes Cannizzaro side reactions, necessitating strict inert atmosphere control .

Regiochemical Control

Competing demethylation pathways arise in methods using trimethoxy precursors. For example, boron trichloride preferentially cleaves ortho-methoxy groups due to chelation with the adjacent aldehyde oxygen .

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves the target compound from dihydroxy byproducts .

  • Crystallization : Ethanol/water (1:1) recrystallization improves purity to >95% but reduces recovered yield by 15–20% .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3,4-Dihydroxy-5-methoxybenzoic acid.

    Reduction: 3,4-Dihydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research has shown that DHMB possesses several biological activities:

  • Antioxidant Properties:
    • The compound's hydroxyl groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects:
    • Studies indicate potential anti-inflammatory properties, making it a candidate for therapeutic applications in conditions related to inflammation.
  • Antimicrobial Activity:
    • DHMB has been evaluated for its antimicrobial properties against various pathogens, demonstrating efficacy in inhibiting bacterial growth.

Therapeutic Applications

  • Oxidative Stress-Related Diseases:
    • Due to its antioxidant capabilities, DHMB is being investigated for potential use in treating diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
  • Cancer Research:
    • Preliminary studies suggest that DHMB may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
  • Pharmaceutical Development:
    • As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, DHMB is valuable in drug development processes .

Industrial Applications

In addition to its scientific research applications, DHMB is utilized in various industrial contexts:

  • Specialty Chemicals:
    • Employed as a precursor in the synthesis of specialty chemicals used in cosmetics and personal care products due to its aromatic properties.
  • Agrochemicals:
    • Investigated for use in developing agrochemicals that enhance crop resistance against pests and diseases.

Case Study 1: Synthesis of Chromogenic Reagents

A study demonstrated the synthesis of novel chromogenic organic reagents derived from DHMB for estimating metal ions using spectrophotometry. The resultant thiosemicarbazone derivative exhibited significant colorimetric changes upon interaction with cobalt ions, showcasing the practical application of DHMB in analytical chemistry .

Case Study 2: Antioxidant Activity Assessment

Research assessing the antioxidant activity of DHMB revealed that it effectively scavenged free radicals in vitro. This property supports its potential use in formulations aimed at combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative processes, contributing to its protective effects.

    Pathways: It can modulate signaling pathways related to inflammation and cell survival, although specific pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroxy-5-methoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Biological Activity

3,4-Dihydroxy-5-methoxybenzaldehyde (also known as vanillin methyl ether) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₈H₈O₄
  • CAS Number : 3934-87-0
  • Molecular Weight : 168.15 g/mol

The compound features two hydroxyl groups and one methoxy group attached to a benzaldehyde ring, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods. One common synthetic route involves the reaction of 5-iodovanillin with sodium hydroxide in the presence of copper sulfate. This reaction typically yields the desired compound in moderate to high purity, making it suitable for biological studies.

Antioxidant Properties

One of the most significant biological activities of this compound is its antioxidant capacity. The presence of hydroxyl groups allows the compound to donate hydrogen atoms to free radicals, effectively neutralizing oxidative stress. Research indicates that this activity may help in protecting cells from damage associated with oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property suggests a therapeutic potential for conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's hydroxyl groups can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components.
  • Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammatory processes, contributing to its protective effects.
  • Signaling Pathway Modulation : Preliminary studies suggest that it may influence signaling pathways related to inflammation and apoptosis, although further research is needed to elucidate these pathways fully .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Antioxidant Study : A study published in Food Chemistry demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary antioxidant .
  • Antimicrobial Efficacy : In a clinical microbiology study, this compound was tested against various bacterial strains, showing effective inhibition at low concentrations .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound led to decreased levels of inflammatory mediators in a murine model of arthritis .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
3,4-DihydroxybenzaldehydeLacks methoxy groupModerate antioxidant activity
3,4-DimethoxybenzaldehydeLacks hydroxyl groupsReduced antioxidant properties
VanillinContains one hydroxyl groupStrong antioxidant but less potent than this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dihydroxy-5-methoxybenzaldehyde, and how can purity be optimized for biological assays?

The compound is synthesized via condensation reactions, such as the formation of thiosemicarbazone derivatives by reacting with thiosemicarbazide under buffered conditions. Purity (>95%) is critical for reproducibility; methods include recrystallization in ethanol or methanol and verification via high-performance liquid chromatography (HPLC) . For biological studies, ensure solvent residues (e.g., DMSO) are minimized using lyophilization followed by gas chromatography-mass spectrometry (GC-MS) validation .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

  • Melting point : 131–134°C (differential scanning calorimetry).
  • Solubility : Soluble in polar solvents (e.g., methanol, DMSO) but limited in water.
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
    Advanced techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm functional groups (e.g., aldehyde, methoxy) .

Q. What biological activities have been documented for this compound, and how are they assayed?

  • Antimicrobial activity : Inhibits Staphylococcus aureus via disk diffusion assays (MIC ~50 µg/mL) .
  • Antioxidant properties : Assessed via DPPH radical scavenging (IC50 ~30 µM) .
  • Osteoporosis applications : In vitro osteoblast differentiation assays using alkaline phosphatase activity as a marker .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • UV-Vis spectroscopy : Quantify at λmax 280 nm (ε = 1.2 × 10<sup>4</sup> L·mol⁻¹·cm⁻¹) .
  • HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) and detection at 254 nm .
  • GC-MS : Derivatize with BSTFA for volatility; monitor m/z 168 (molecular ion) .

Advanced Research Questions

Q. How does this compound interact with metal ions, and what are the implications for analytical chemistry?

The compound forms stable complexes with Ni(II), Cu(II), and Fe(III) via its phenolic and aldehyde groups. For example, the [Ni(II)-DHMBTSC] complex exhibits a 1:2 metal-ligand stoichiometry (determined by Job’s plot) and is used for colorimetric nickel detection in environmental samples (LOD ~0.1 ppm) . Stability constants (log β) calculated via pH-metric titration range from 8.2–10.5, depending on pH and ionic strength .

Q. How can computational models predict the reactivity and toxicity of this compound?

  • Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks.
  • ADMETox profiling : Using PubChem data (CID 11807816), the compound shows moderate bioavailability (LogP = 1.2) but potential hepatotoxicity due to phenolic groups .
  • Molecular docking : Simulate binding to S. aureus dihydrofolate reductase (PDB ID 3SRW) to rationalize antimicrobial activity .

Q. What are the contradictions in reported bioactivity data, and how can they be resolved?

While some studies report antifungal activity, others note reduced toxicity in yeast after degradation (e.g., via oxygen-radical treatment). To reconcile this:

  • Dose dependency : Test activity across concentrations (0.1–10 mM).
  • Metabolite analysis : Use GC-MS to identify degradation products (e.g., vanillic acid) that may antagonize parent compound effects .
  • Strain specificity : Compare activity against Gram-positive vs. Gram-negative bacteria .

Q. How can researchers design derivatives to enhance ligand efficacy or reduce toxicity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., nitro at C5) to increase metal-binding affinity.
  • Thiosemicarbazone derivatives : Improve chelation capacity for anticancer or antimicrobial applications .
  • Methoxy group removal : Test demethylated analogs (e.g., protocatechuic aldehyde) for comparative toxicity assays .

Q. What are the ecological implications of using this compound in large-scale studies?

Current data gaps exist on biodegradability and bioaccumulation (EPI Suite predictions: t½ water = 14 days). Mitigation strategies include:

  • Waste treatment : Incinerate at >800°C with alkali scrubbers to prevent phenolic emissions .
  • Alternative solvents : Replace methanol with biodegradable cyclopentyl methyl ether (CPME) in synthesis .

Q. Methodological Best Practices

  • Safety protocols : Use nitrile gloves, fume hoods, and flame-retardant lab coats during handling. Avoid skin contact (LD50 oral rat = 320 mg/kg) .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., CAS 3934-87-0) .
  • Ethical sourcing : Procure from ISO-certified suppliers to ensure batch consistency (e.g., >97% purity by HPLC) .

Properties

IUPAC Name

3,4-dihydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKMWVISRMWBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192563
Record name Benzaldehyde, 3,4-dihydroxy-5-methoxy-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3934-87-0
Record name 3,4-Dihydroxy-5-methoxybenzaldehyde
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Record name 5-Hydroxyvanillin
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Record name 3934-87-0
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Record name Benzaldehyde, 3,4-dihydroxy-5-methoxy-
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Record name 3,4-dihydroxy-5-methoxybenzaldehyde
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Record name 5-HYDROXYVANILLIN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzaldehyde
3,4-Dihydroxy-5-methoxybenzaldehyde
3,4-Dihydroxy-5-methoxybenzaldehyde
3,4-Dihydroxy-5-methoxybenzaldehyde
3,4-Dihydroxy-5-methoxybenzaldehyde
3,4-Dihydroxy-5-methoxybenzaldehyde

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